molecular formula C12H13NO6 B14379157 Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester CAS No. 89586-50-5

Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester

Cat. No.: B14379157
CAS No.: 89586-50-5
M. Wt: 267.23 g/mol
InChI Key: YCXVKQVEWMTNSG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of benzoic acid, featuring various functional groups such as hydroxyl, methyl, nitro, and oxopropyl, which contribute to its diverse reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester typically involves multi-step organic reactions. The starting material is often benzoic acid, which undergoes a series of functional group transformations:

    Nitration: Introduction of the nitro group (-NO2) to the benzoic acid ring.

    Hydroxylation: Addition of a hydroxyl group (-OH) at the ortho position relative to the carboxyl group.

    Methylation: Introduction of a methyl group (-CH3) at the meta position.

    Oxopropylation: Addition of an oxopropyl group (-COCH3) at the para position.

    Esterification: Conversion of the carboxyl group to a methyl ester (-COOCH3).

These reactions are typically carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The hydroxyl and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to revert to the carboxylic acid form.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to diverse physiological effects.

Comparison with Similar Compounds

Benzoic acid, 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)-, methyl ester: can be compared with other benzoic acid derivatives:

    Benzoic acid, 2-hydroxy-3-nitro-4-methyl-: Lacks the oxopropyl group, resulting in different reactivity and applications.

    Benzoic acid, 2-hydroxy-6-methyl-3-nitro-: Missing the oxopropyl and ester groups, leading to distinct chemical properties.

    Benzoic acid, 2-hydroxy-4-(2-oxopropyl)-: Does not contain the nitro group, affecting its potential biological activity.

The unique combination of functional groups in This compound makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89586-50-5

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

methyl 2-hydroxy-6-methyl-3-nitro-4-(2-oxopropyl)benzoate

InChI

InChI=1S/C12H13NO6/c1-6-4-8(5-7(2)14)10(13(17)18)11(15)9(6)12(16)19-3/h4,15H,5H2,1-3H3

InChI Key

YCXVKQVEWMTNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)[N+](=O)[O-])CC(=O)C

Origin of Product

United States

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